molecular formula C9H18N6O6 B14635452 Methanamine;1,3,5-trinitrobenzene CAS No. 56270-16-7

Methanamine;1,3,5-trinitrobenzene

Cat. No.: B14635452
CAS No.: 56270-16-7
M. Wt: 306.28 g/mol
InChI Key: IMGTYPOKKRTSDK-UHFFFAOYSA-N
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Description

Methanamine;1,3,5-trinitrobenzene is a compound formed by the combination of methanamine and 1,3,5-trinitrobenzene. Methanamine, also known as methylamine, is a simple amine with the formula CH₃NH₂. 1,3,5-Trinitrobenzene is an aromatic compound with the formula C₆H₃(NO₂)₃. This compound is known for its explosive properties and is used in various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3,5-Trinitrobenzene is typically synthesized by the nitration of benzene derivatives. One common method involves the decarboxylation of 2,4,6-trinitrobenzoic acid . The reaction conditions usually require controlled temperatures and the presence of strong acids like sulfuric acid.

Industrial Production Methods

In industrial settings, 1,3,5-trinitrobenzene is produced by the nitration of m-dinitrobenzene or by heating 2,4,6-trinitrobenzoic acid with water, alcohol, or dilute sodium carbonate . The process involves careful control of reaction conditions to ensure safety and maximize yield.

Chemical Reactions Analysis

Types of Reactions

1,3,5-Trinitrobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Common reducing agents include hydrogen gas in the presence of a catalyst or chemical reductants like tin(II) chloride.

    Charge-Transfer Complex Formation: This reaction typically occurs in the presence of electron-rich aromatic compounds.

Major Products

Mechanism of Action

The mechanism of action of 1,3,5-trinitrobenzene involves several stages:

    C–NO₂ Bond Cleavage: The initial step involves the cleavage of the C–NO₂ bond.

    Amino Dehydrogenation: This is followed by the dehydrogenation of amino groups.

    Hydrogen Transfer: Hydrogen is transferred to nitro groups, forming NO and H₂O.

    Carbon Oxidation: The carbon atoms undergo oxidation, leading to the formation of CO and small –CN fragments.

    Final Products: The final products are gaseous N₂ and CO₂.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3,5-Trinitrobenzene is unique due to its specific arrangement of nitro groups, which influences its reactivity and applications. Unlike TNT, it is more expensive and primarily used in specialized applications where its unique properties are required .

Properties

CAS No.

56270-16-7

Molecular Formula

C9H18N6O6

Molecular Weight

306.28 g/mol

IUPAC Name

methanamine;1,3,5-trinitrobenzene

InChI

InChI=1S/C6H3N3O6.3CH5N/c10-7(11)4-1-5(8(12)13)3-6(2-4)9(14)15;3*1-2/h1-3H;3*2H2,1H3

InChI Key

IMGTYPOKKRTSDK-UHFFFAOYSA-N

Canonical SMILES

CN.CN.CN.C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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